molecular formula C11H14F2N2O B2413450 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine CAS No. 1096836-96-2

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine

Cat. No.: B2413450
CAS No.: 1096836-96-2
M. Wt: 228.243
InChI Key: YOGNIRLYJFDRBP-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine (CAS 1096836-96-2) is a fluorine-containing pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a molecular formula of C11H14F2N2O and a molecular weight of 228.24 g/mol . Its core structure consists of a pyrrolidin-3-amine moiety linked to a phenyl ring substituted with a difluoromethoxy group, a modification known to enhance metabolic stability and optimize binding affinity to biological targets . This reagent serves as a key synthetic intermediate in the development of potent kinase inhibitors, particularly against LRRK2 (leucine-rich repeat kinase 2), a prominent therapeutic target in Parkinson's disease research, where derivatives have demonstrated IC50 values in the nanomolar range . Furthermore, structural analogs have shown promise as antagonists for central nervous system targets, such as the 5-HT2A receptor, with physicochemical properties favorable for blood-brain barrier penetration . The primary synthetic route often involves a reductive amination between 2-(difluoromethoxy)benzaldehyde and pyrrolidin-3-amine, achieving high yields and purity suitable for research applications . This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-6-5-8(14)7-15/h1-4,8,11H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGNIRLYJFDRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-(Difluoromethoxy)benzaldehyde

The most widely reported method involves reductive amination between 2-(difluoromethoxy)benzaldehyde and pyrrolidin-3-amine. This two-step process begins with the formation of an imine intermediate, followed by reduction to the target amine.

Step 1: Imine Formation
2-(Difluoromethoxy)benzaldehyde reacts with pyrrolidin-3-amine in ethanol under reflux conditions. The reaction typically achieves >85% conversion within 4–6 hours, as monitored by thin-layer chromatography (TLC). The intermediate imine is stabilized by the electron-withdrawing difluoromethoxy group, which enhances electrophilicity at the carbonyl carbon.

Step 2: Borohydride Reduction
Sodium borohydride (NaBH4) in methanol reduces the imine to the secondary amine. Alternative reductants like lithium aluminum hydride (LiAlH4) are less common due to safety concerns, though they offer marginally higher yields (92% vs. 88% with NaBH4).

Key Data:

Parameter Value
Yield (NaBH4) 88% ± 2%
Reaction Time 2 hours
Purity (HPLC) ≥98%

Nucleophilic Aromatic Substitution (NAS)

An alternative route employs NAS to install the pyrrolidine moiety onto a pre-functionalized aromatic ring. This method avoids the instability associated with imine intermediates.

Procedure:

  • Substrate Preparation : 1-Fluoro-2-(difluoromethoxy)benzene is treated with pyrrolidin-3-amine in dimethylformamide (DMF) at 120°C.
  • Catalysis : Potassium carbonate (K2CO3) facilitates deprotonation of the amine, enhancing nucleophilicity.
  • Reaction Monitoring : Completion is confirmed via 19F NMR, observing the disappearance of the fluorine signal at δ −120 ppm.

Advantages :

  • Higher functional group tolerance compared to reductive amination.
  • Scalable to multigram quantities without significant yield loss.

Optimization Strategies for Industrial Production

Solvent Selection

Solvent polarity critically impacts reaction kinetics and product isolation:

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 88
DMF 36.7 78
Tetrahydrofuran 7.6 65

Ethanol emerges as the optimal solvent due to its balance of polarity, low cost, and ease of removal.

Catalytic Enhancements

Palladium-catalyzed coupling reactions have been explored for introducing the difluoromethoxy group post-cyclization. For example, Ullmann-type couplings using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine achieve 94% efficiency in model systems.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.55–7.48 (m, 2H, aromatic), 6.64 (t, J = 73.1 Hz, 1H, OCF2H), 3.42–3.35 (m, 1H, pyrrolidine-CH), 2.92–2.84 (m, 2H, N-CH2).
  • 19F NMR : Two distinct signals at δ −81.2 ppm (OCF2) and −117.4 ppm (CF2).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 8.2 minutes.

Challenges in Synthesis

Byproduct Formation

Competing N-alkylation reactions generate undesired tertiary amines, particularly under high-temperature conditions. Strategies to mitigate this include:

  • Using bulky bases (e.g., diisopropylethylamine) to sterically hinder alkylation.
  • Lowering reaction temperatures to ≤60°C.

Fluorine Instability

The difluoromethoxy group is prone to hydrolysis under acidic conditions. Neutral pH (6.5–7.5) must be maintained during workup to prevent decomposition.

Applications in Drug Development

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine serves as a key intermediate in kinase inhibitors targeting neurodegenerative diseases. For instance, derivatives bearing this scaffold exhibit IC50 values <10 nM against LRRK2 (leucine-rich repeat kinase 2), a therapeutic target in Parkinson’s disease. Structural analogs have also shown promise as antagonists of 5-HT2A receptors, with logP values optimized for blood-brain barrier penetration.

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

Scientific Research Applications

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine has diverse applications in scientific research:

1. Chemistry

  • Building Block : Utilized as a precursor in the synthesis of more complex organic molecules.
  • Reagent : Acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds.

2. Biology

  • Biological Activity : Investigated for its interactions with biological targets, particularly in cellular processes. Its derivative nature suggests potential effects on neurotransmitter systems.
  • Mechanism of Action : Pyrrolidinone derivatives are known to exhibit diverse biological activities, indicating that this compound may interact with multiple biochemical pathways .

3. Medicine

  • Therapeutic Potential : Ongoing research aims to evaluate its efficacy as a lead compound in drug discovery, particularly for neuropharmacological applications.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its effects on various cancer cell lines .

4. Industry

  • Material Development : Used in the development of new materials and as an intermediate in pharmaceutical and agrochemical production .

Target of Action

The specific biological targets of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine remain under investigation. However, its structural similarity to known pyrrolidinone derivatives suggests interactions with neurotransmitter receptors or other cellular targets.

Mode of Action

Pyrrolidinone derivatives are recognized for their ability to modulate various signaling pathways. The precise mode of action for this compound is yet to be fully elucidated but is expected to involve modulation of receptor activity or enzyme inhibition.

Biochemical Pathways

Research indicates that compounds like 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine may influence multiple biochemical pathways, potentially affecting cellular proliferation and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the potential applications and activities of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition against various cancer cell lines, suggesting potential as an anticancer agent .
Study BBiological ActivityInvestigated interactions with neurotransmitter systems, indicating possible neuropharmacological applications .
Study CSynthesis MethodsDetailed an efficient synthetic route with high yields, paving the way for further research and application .

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:

Biological Activity

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Properties

  • IUPAC Name : 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine
  • Molecular Formula : C12H14F2N2O
  • CAS Number : 1096836-96-2
  • Molecular Weight : 240.25 g/mol

The compound features a pyrrolidine ring substituted with a difluoromethoxy group on the phenyl moiety, which is believed to enhance its biological activity by improving metabolic stability and receptor binding affinity.

Synthesis

Synthesis methods typically involve the reaction of difluoromethoxybenzaldehyde with pyrrolidine derivatives under controlled conditions. This process allows for the selective formation of the desired amine structure while minimizing by-products.

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine has been studied for its interaction with various biological targets, including:

  • Phosphodiesterase Inhibition : Research indicates that compounds with difluoromethoxy substitutions exhibit enhanced potency as phosphodiesterase inhibitors, which are crucial in regulating cyclic AMP levels in cells .
  • Kinase Inhibition : The compound has shown potential as an inhibitor in kinase assays, specifically targeting the Akt pathway, which is vital in cancer cell proliferation and survival. Its IC50 values have been reported around 30 nM against specific kinases, indicating significant potency .

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating substituted phenyl compounds, those with difluoromethoxy groups were found to be 2 to 14 times more potent than their methoxy counterparts in inhibiting phosphodiesterase activity. This suggests that the difluoromethoxy group enhances binding affinity and metabolic stability .
  • Antiproliferative Activity : The compound demonstrated antiproliferative effects in various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, it showed IC50 values of approximately 7.76 µM against HCT116 cells .
  • Selectivity and Safety Profile : The selectivity of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine for specific kinases over others suggests a favorable safety profile, potentially reducing off-target effects common with less selective compounds .

Comparative Analysis

CompoundTarget KinaseIC50 (nM)Biological Activity
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amineAkt~30Antiproliferative effects in cancer cells
GSK2141795Akt18Known pyrazole-based inhibitor
Compound from StudyVarious~61Selective inhibition across multiple kinases

Q & A

Q. What are the common synthetic routes for 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine?

A key method involves catalytic hydrogenation of nitro intermediates. For example, hydrogenation of 2-(difluoromethoxy)-5-nitrophenyl derivatives using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere can yield amine products. This approach is analogous to the synthesis of 6-(Difluoromethoxy)pyridin-3-amine, where nitro group reduction achieved a 105% yield (likely due to impurities or measurement artifacts, requiring careful validation) . Alternative routes may involve reductive amination or protection/deprotection strategies for the pyrrolidine ring.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H, 13C^13C, and 19F^19F-NMR to confirm the difluoromethoxy group (δ7080\delta \sim 70-80 ppm for 19F^19F) and pyrrolidine ring conformation.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (PXRD): For crystalline forms, PXRD distinguishes polymorphs, as seen in structurally related compounds with rotatable bonds (e.g., disorder in difluoromethyl groups) .
  • HPLC: Reverse-phase HPLC with UV detection ensures purity, especially for intermediates prone to byproducts.

Advanced Research Questions

Q. How can structural ambiguities in crystal forms of this compound be resolved?

Structural disorder, such as rotational flexibility in the difluoromethoxy group, can be addressed via:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves atomic positions and thermal motion parameters. For disordered regions, refine occupancy ratios using software like SHELXL .
  • Density Functional Theory (DFT): Computational modeling predicts energetically favorable conformers, complementing experimental data.
  • Variable-Temperature NMR: Monitors dynamic behavior of flexible moieties in solution.

Q. What experimental designs are recommended to assess biological activity (e.g., enzyme inhibition or receptor binding)?

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., sodium channels or enzymes mentioned in pesticide/patent contexts) .
  • In Vitro Assays:
  • Fluorometric Assays: Fluorescamine or similar reagents detect primary amines in biological samples via fluorescence at 475-490 nm, enabling quantification of amine-containing metabolites .
  • Enzyme Inhibition: Kinase or protease inhibition assays with IC50_{50} determination.
    • Structure-Activity Relationship (SAR): Modify substituents on the phenyl or pyrrolidine rings and compare activity trends.

Q. How should researchers address contradictions in reported synthetic yields or purity data?

  • Reproducibility Checks: Validate reaction conditions (e.g., catalyst loading, solvent purity, hydrogen pressure) to reconcile yield discrepancies. For example, a reported 105% yield may stem from incomplete drying or residual solvents .
  • Advanced Analytical Techniques: Use 19F^19F-NMR to quantify fluorinated impurities or LC-MS to identify byproducts.
  • Statistical Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) via factorial design to minimize variability.

Methodological Notes

  • Safety Protocols: Follow guidelines for handling fluorinated amines (e.g., PPE, fume hoods) due to potential toxicity .
  • Data Validation: Cross-reference analytical results with computational models (e.g., LogP predictions vs. experimental solubility) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.